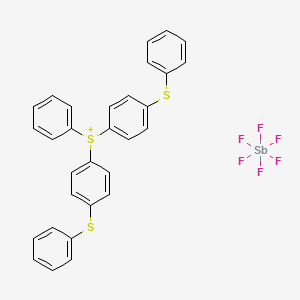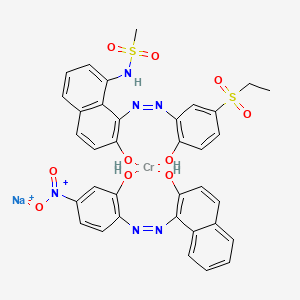
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- is a complex organic compound with a unique structure that includes a pyrrolo-pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- typically involves multiple steps, including the formation of the pyrrolo-pyrimidine core and subsequent functionalization. The reaction conditions often require specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific context of its use.
類似化合物との比較
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- can be compared with other similar compounds, such as:
- 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-6-(methylthio)-4-oxo-, (S)-
- 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, ®- These compounds share a similar core structure but differ in their functional groups or stereochemistry, which can lead to differences in their chemical and biological properties.
特性
CAS番号 |
127945-78-2 |
|---|---|
分子式 |
C11H13N5O3 |
分子量 |
263.25 g/mol |
IUPAC名 |
2-amino-7-[(2S)-2,4-dihydroxybutyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O3/c12-3-6-4-16(5-7(18)1-2-17)9-8(6)10(19)15-11(13)14-9/h4,7,17-18H,1-2,5H2,(H3,13,14,15,19)/t7-/m0/s1 |
InChIキー |
PTCOREUWJYMEKE-ZETCQYMHSA-N |
異性体SMILES |
C1=C(C2=C(N1C[C@H](CCO)O)N=C(NC2=O)N)C#N |
正規SMILES |
C1=C(C2=C(N1CC(CCO)O)N=C(NC2=O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



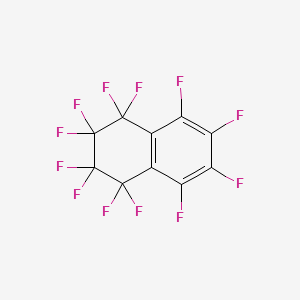
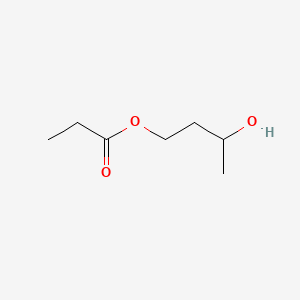


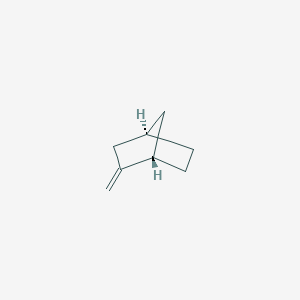


![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)


